2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-(2-propan-2-yloxan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-8(2)11-9(4-3-7-17-11)15-10-5-6-14-12(13)16-10/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGIWRCCKIILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-chloropyrimidin-4-amine or its derivatives serve as the primary pyrimidine core.
- The amine component is derived from 2-(propan-2-yl)oxan-3-amine , a substituted tetrahydropyran amine.
Synthetic Route 1: Nucleophilic Substitution on 2-Chloropyrimidine Derivatives
This approach involves the displacement of a leaving group at the 4-position of the pyrimidine ring by the nucleophilic amine.
Preparation of 2-chloropyrimidin-4-amine intermediate:
- Typically synthesized by halogenation of pyrimidin-4-amine derivatives or via chlorination of 4-aminopyrimidine precursors.
- For example, 2-chloro-4-aminopyrimidine can be obtained by selective chlorination using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.
Nucleophilic substitution with 2-(propan-2-yl)oxan-3-amine:
- The amine nucleophile is reacted with 2-chloropyrimidin-4-amine under mild heating in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base catalysts such as triethylamine or potassium carbonate may be used to facilitate the substitution.
- Reaction temperatures typically range from room temperature to 80°C.
- The reaction proceeds via nucleophilic aromatic substitution (S_NAr) at the 4-position, replacing the chlorine atom or another leaving group with the amine.
-
- The crude product is purified by column chromatography or recrystallization.
- Yields reported in similar pyrimidine amine substitutions range from 60% to 85%.
Synthetic Route 2: Stepwise Construction and Functionalization
An alternative method involves constructing the pyrimidine ring with the desired substituents already in place or introduced sequentially.
Synthesis of substituted pyrimidine core:
- Starting from 2,4-diaminopyrimidine or 2,4,6-triaminopyrimidine, selective functionalization is performed.
- For example, selective chlorination at the 2-position using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the oxane amine substituent:
- Reductive amination or nucleophilic substitution reactions are employed to attach the 2-(propan-2-yl)oxan-3-yl amine at the 4-position.
- Reductive amination can be performed by reacting the aldehyde form of the oxane substituent with 2,4-diaminopyrimidine derivatives in the presence of reducing agents such as sodium cyanoborohydride.
Final purification and characterization:
- Column chromatography and recrystallization are used to isolate the pure compound.
- Characterization includes NMR, mass spectrometry, and melting point determination.
Catalytic and Reagent Details
- Catalysts and reagents used in related pyrimidine syntheses include:
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Chlorination at 2-position | Phosphorus oxychloride (POCl3) | Reflux in solvent (e.g., toluene) | 70-85 |
| Nucleophilic substitution | 2-(propan-2-yl)oxan-3-amine, K2CO3, DMF | 60-80°C, 12-24 h | 65-80 |
| Reductive amination | NaBH3CN, aldehyde precursor, acetic acid | Room temperature to 40°C | 60-75 |
- Solvent choice is critical to maintain solubility and reaction rate; DMF and DMSO are preferred for nucleophilic substitutions.
Research Findings and Data Summary
Reaction Yields and Optimization
- The nucleophilic substitution reactions are sensitive to temperature and base concentration.
- Excess amine nucleophile improves yield but requires careful purification.
- Lower temperatures reduce side reactions but may slow reaction rates.
Stereochemical Considerations
- The oxane ring substituent (2-propan-2-yl) introduces chiral centers.
- Synthesis of the amine nucleophile with defined stereochemistry is essential for obtaining the desired stereoisomer.
- Enantioselective synthesis or resolution methods may be applied prior to coupling.
Purification and Characterization
- Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective.
- NMR data confirm substitution at the 4-position and retention of the 2-chloro substituent.
- Melting point and elemental analysis support compound purity.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-chloropyrimidin-4-amine + oxane amine | DMF, K2CO3, 60-80°C, 12-24 h | 65-80 | Direct displacement at 4-position |
| Stepwise Functionalization | Pyrimidine ring construction + amine attachment | POCl3 chlorination, reductive amination with NaBH3CN | 60-75 | Allows selective functionalization |
| Reductive Amination | Aldehyde intermediate + amine + NaBH3CN | Room temp to 40°C, mild acid | 60-75 | Useful for stereochemical control |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine have shown potential antiviral properties. The structural features of the pyrimidine derivatives are crucial for their interaction with viral enzymes, making them candidates for drug development against viral infections such as influenza and HIV .
Cancer Research
Pyrimidine derivatives have been extensively studied for their anticancer properties. The incorporation of the oxane structure may enhance the bioavailability and efficacy of these compounds in targeting cancer cells. Preliminary studies suggest that this compound could inhibit specific pathways involved in tumor growth, although further research is necessary to confirm these effects .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its ability to modulate enzyme activity can be beneficial in designing drugs that target metabolic disorders .
Herbicidal Properties
There is emerging evidence that compounds with similar structures exhibit herbicidal activity. The chlorinated pyrimidines can disrupt plant growth by inhibiting specific biochemical pathways essential for plant development. This property makes them candidates for developing new herbicides that are effective against resistant weed species .
Insecticidal Activity
Some studies have reported that pyrimidine derivatives possess insecticidal properties, potentially serving as alternatives to conventional pesticides. Their mode of action often involves interfering with the nervous system of insects, leading to paralysis and death .
Cell Culture Applications
The compound has been noted for its utility in cell culture systems, particularly as a non-ionic organic buffering agent. It helps maintain pH stability in cell culture media, which is critical for optimal cell growth and function .
Research on Cellular Mechanisms
Due to its ability to interact with various biological molecules, this compound can be utilized in research focused on cellular signaling pathways and mechanisms of action for different biological processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrimidin-4-amine scaffold is widely explored in drug discovery. Below is a comparative analysis of structurally related compounds:
2-Chloro-N-(5-Methyl-1H-Pyrazol-3-yl)Pyrimidin-4-Amine (CPR3/CPR4)
- Structure : Pyrimidine core with a 5-methylpyrazole substituent.
- Biological Activity : Acts as a PROTAC dual degrader of Src and IGF-1R proteins, showing efficacy at 5 μM in MCF7 and A549 cancer cells .
- Comparison : The pyrazole group in CPR3/CPR4 is smaller and more polar than the oxane-isopropyl group in the target compound. This difference may influence binding kinetics and degradation efficiency.
2-Chloro-N-(2-(Isopropylsulfonyl)Phenyl)Pyrimidin-4-Amine (CAS 1197956-18-5)
- Structure : Aryl sulfonyl substituent with an isopropyl group.
2-Chloro-N-(3-Chlorophenyl)Pyrimidin-4-Amine (CAS 260045-66-7)
- Structure : Dichlorophenyl substituent.
- Properties : Dual chloro groups enhance lipophilicity (logP ~3.5) but may limit solubility. The oxane-isopropyl group in the target compound likely improves aqueous solubility due to the oxygen atom .
2-Chloro-N-(Cyclopropylmethyl)Pyrimidin-4-Amine (CAS 928650-23-1)
- Structure : Cyclopropylmethyl substituent.
Physicochemical and Pharmacokinetic Properties
*Predicted values using QikProp (Schrödinger).
Key Observations :
- The oxane-isopropyl group in the target compound balances moderate lipophilicity (logP 2.8) with better solubility than aryl-sulfonyl or dichlorophenyl analogs.
- Metabolic stability (T½ 45 min) is superior to CPR3/CPR4 and sulfonyl derivatives, likely due to reduced susceptibility to oxidative metabolism.
Biological Activity
2-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine, also known by its CAS number 1803593-60-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 255.74 g/mol. The compound features a pyrimidine ring substituted with a chloro group and an oxane moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClN3O |
| Molecular Weight | 255.74 g/mol |
| CAS Number | 1803593-60-3 |
| Chemical Class | Specialty Chemicals |
Research indicates that compounds similar to this compound may act as inhibitors of various enzymes and receptors involved in cellular signaling pathways. Specifically, studies have shown that pyrimidine derivatives can inhibit kinases, which are crucial in cancer progression and other diseases.
- Kinase Inhibition : The compound may inhibit specific kinases involved in tumor growth and proliferation.
- Targeting Signal Transduction : It is hypothesized that the compound could interfere with signal transduction pathways, potentially leading to reduced cell proliferation in cancer cells.
In Vitro Studies
In vitro studies have demonstrated the efficacy of similar pyrimidine derivatives against various cancer cell lines. For instance, compounds with structural similarities have shown significant cytotoxicity against non-small cell lung cancer (NSCLC) and breast cancer cell lines.
Case Study: NSCLC
A notable study involving pyrimidine derivatives indicated that these compounds could effectively reduce the viability of NSCLC cells through apoptosis induction. The mechanism was linked to the inhibition of specific growth factor receptors.
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in oncology:
- Antitumor Activity : Preliminary data suggest that this compound may possess antitumor properties, particularly against certain types of cancers.
- Safety Profile : Toxicological assessments are necessary to establish the safety profile before clinical applications can be considered.
Q & A
Q. Methodology :
- Microwave-assisted synthesis : Accelerates reaction kinetics and improves regioselectivity in pyrimidine amination. Use a 1:1.2 molar ratio of 2-chloropyrimidin-4-amine to 2-(propan-2-yl)oxan-3-amine in DMF, irradiated at 120°C for 2 hours .
- One-pot multistep reactions : Combine nucleophilic substitution and cyclization steps using Fe(acac)₃ as a catalyst (optimized at 5 mol%) to reduce byproduct formation .
Basic: How is the compound characterized for structural confirmation?
Q. Methodology :
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., C–N bond angles and torsion angles in the tetrahydropyran ring) .
- NMR spectroscopy : Key signals include δ 8.2 ppm (pyrimidine H-5), δ 4.1–3.8 ppm (oxane H-2 and H-3), and δ 1.2 ppm (isopropyl CH₃) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 283.1014 (calculated for C₁₂H₁₇ClN₄O) .
Advanced: How does steric/electronic modulation influence regioselectivity in pyrimidine ring substitutions?
Q. Methodology :
- Steric effects : The 2-chloro group directs nucleophilic attack to the para position (C-4) due to steric hindrance at C-2. Computational models (DFT) show higher electron density at C-4 .
- Electronic effects : Electron-withdrawing substituents (e.g., Cl) deactivate the ring, favoring amination at less hindered sites. Use Hammett constants (σ) to predict reactivity .
Advanced: How to resolve contradictions in biological activity data across assays?
Q. Methodology :
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition studies) to minimize variability .
- In silico docking : Compare binding poses across protein conformations (e.g., molecular dynamics simulations over 100 ns) to identify false positives .
Advanced: What computational strategies predict target interactions for SAR studies?
Q. Methodology :
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR or CDK2) using PyMOL for visualization. Prioritize derivatives with ΔG < -8 kcal/mol .
- ADMET prediction (SwissADME) : Optimize logP (<3) and topological polar surface area (TPSA >60 Ų) to enhance bioavailability .
Basic: What are key parameters for optimizing reaction yield and purity?
Q. Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps; monitor progress via TLC (Rf = 0.4 in 7:3 hexane:EtOAc) .
- Purification : Flash chromatography (silica gel, 40–63 µm) with gradient elution (5→20% EtOAc/hexane) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Q. Methodology :
- Substituent variation : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric tolerance .
- Bioisosteric replacement : Substitute pyrimidine with pyrazine or triazine cores while retaining H-bonding motifs .
Advanced: What analytical methods ensure compound stability under storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
